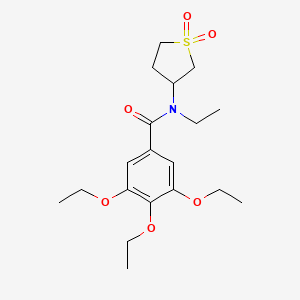

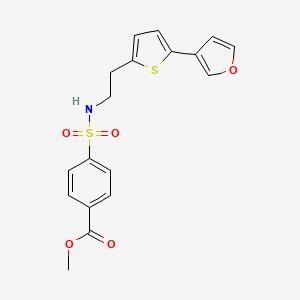

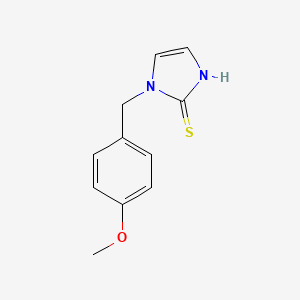

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリエトキシ-N-エチルベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide" is not directly studied in the provided papers. However, similar compounds with bioactive properties have been investigated, which can offer insights into the potential characteristics of the compound . For instance, a study on N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide provided novel experimental data on its physicochemical properties, including vapor pressure and solubility . Another research focused on a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, detailing its synthesis, characterization, and crystal structures . Additionally, the design, synthesis, and biological activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide were reported, along with its crystal structure and molecular docking studies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of various reagents to achieve the desired molecular structure. For example, the synthesis of the compound in paper involved a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine. These methods could potentially be adapted for the synthesis of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide" by altering the starting materials and reaction conditions to fit the specific functional groups and molecular framework of the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides detailed information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are also employed to optimize geometric parameters and compare them with experimental data. These methods would be essential in analyzing the molecular structure of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide" to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and electronic structure. For instance, the presence of nitro groups and amide linkages in the compounds studied in papers and suggests potential for various chemical reactions, such as reduction or hydrolysis. The reactivity of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide" would similarly depend on its functional groups, and studies like those in paper could provide insights into its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for understanding their behavior in different environments. The study in paper measured the vapor pressure and solubility of a bioactive compound, which are important for its formulation and delivery. The distribution coefficients in various solvents were also determined, which is relevant for predicting the compound's partitioning between organic and aqueous phases. These types of studies would be necessary to characterize the physical and chemical properties of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide" and assess its suitability for pharmaceutical applications.

科学的研究の応用

もちろんです!N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリエトキシ-N-エチルベンザミド、別名N-(1,1-ジオキソ-1λ6-チオラン-3-イル)-3,4,5-トリエトキシ-N-エチルベンザミドの科学研究における用途を包括的に分析します。

Gタンパク質共役内向き整流性カリウム(GIRK)チャネル活性化

この化合物は、GIRK1/2チャネルの強力で選択的な活性化因子として同定されています。GIRKチャネルは、神経細胞の興奮性と心拍数の調節に重要な役割を果たします。 これらのチャネルの活性化は、てんかん、痛み、心臓不整脈などの状態の治療に役立つ可能性があります .

抗菌活性

研究によると、N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリエトキシ-N-エチルベンザミドに類似した化合物は、顕著な抗菌特性を示しています。 これらの化合物は、さまざまな病原性細菌および真菌に対して試験されており、新規抗菌剤としての可能性を示しています 。この用途は、抗生物質耐性が高まっているという文脈で特に重要です。

抗真菌特性

この化合物は、抗菌活性に加えて、抗真菌剤としても有望であることが示されています。 免疫不全患者における重症感染症の原因となるものなど、いくつかの真菌株に対して効果的であることが示されています 。これは、新しい抗真菌薬の開発のための貴重な候補となります。

癌研究

この化合物の構造は、癌研究における潜在的な用途を示唆しています。スルホン含有化合物は、癌細胞の細胞プロセスを阻害する能力があるため、しばしば抗癌特性について研究されています。 この化合物は、癌細胞の増殖と増殖を阻害する効果について調査することができます.

神経保護効果

カリウムチャネルの調節における役割を考えると、この化合物は神経保護効果がある可能性があります。 カリウムチャネルモジュレーターは、アルツハイマー病やパーキンソン病などの神経変性疾患における神経細胞の損傷から保護する可能性について研究されています 。この化合物は、新しい神経保護療法の開発に貢献する可能性があります。

抗炎症用途

類似の構造を持つ化合物は、抗炎症特性について研究されています。 これらの化合物は、特定のシグナル伝達経路を調節することにより、炎症を軽減することができ、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補となります.

心臓血管研究

この化合物がGIRKチャネルを活性化することも、心臓血管研究における潜在的な用途を示唆しています。 GIRKチャネルは、心拍数とリズムの調節に関与しており、これらのチャネルの調節は、不整脈やその他の心臓血管疾患の治療に役立つ可能性があります .

薬物代謝と薬物動態

この化合物の安定性と代謝プロファイルは、薬物代謝と薬物動態の研究における貴重なツールとなっています。 この化合物がどのように代謝されるか、およびその薬物動態を理解することで、有効性と安全性プロファイルが向上した新薬の設計に役立ちます .

これらの用途は、N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリエトキシ-N-エチルベンザミドが、さまざまな科学研究分野で持つ多様な可能性を強調しています。各用途は、さらなる探求と開発のためのユニークな機会を提供します。

RSC Medicinal Chemistry Molecules EVT Chem

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific physiological process involved.

将来の方向性

生化学分析

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability .

Cellular Effects

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues . This modulation can impact various physiological processes, including heart rate regulation and neurotransmission .

Molecular Mechanism

At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells . This activation can lead to changes in cellular excitability and downstream signaling pathways . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability .

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation . This stability allows for prolonged activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGXXDDSWNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)